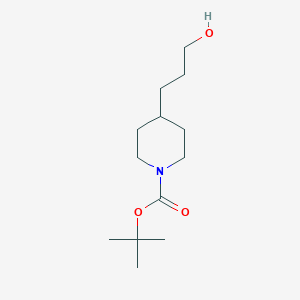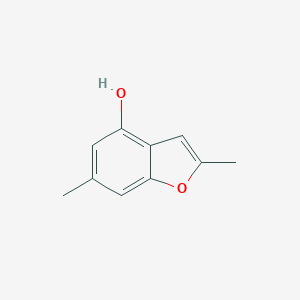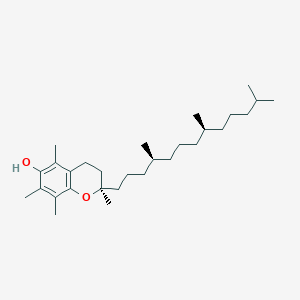
6-Bromo-2-naphthyl Trifluoromethanesulfonate
Vue d'ensemble
Description
6-Bromo-2-naphthyl Trifluoromethanesulfonate, also known as Trifluoromethanesulfonic Acid 6-Bromo-2-naphthyl Ester, is a chemical compound with the molecular formula C11H6BrF3O3S . It is a solid substance at 20°C .
Synthesis Analysis
The synthesis of 6-Bromo-2-naphthyl Trifluoromethanesulfonate involves the use of trifluoromethane sulfonic acid-6-bromo-2-naphthyl ester, dichloro (diphenylphosphinoferrocene)palladium, lithium bromide, and desiccated tetrahydrofuran.Molecular Structure Analysis
The molecular structure of 6-Bromo-2-naphthyl Trifluoromethanesulfonate consists of 11 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 3 fluorine atoms, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
6-Bromo-2-naphthyl Trifluoromethanesulfonate is an aryl triflate. Its ruthenium-catalyzed conversion to 2-bromonaphthalene has been reported .Physical And Chemical Properties Analysis
6-Bromo-2-naphthyl Trifluoromethanesulfonate is a very pale yellow crystal . It has a melting point of 54°C . The molecular weight of the compound is 355.13 .Applications De Recherche Scientifique
Organic Synthesis
6-Bromo-2-naphthyl Trifluoromethanesulfonate: is a valuable reagent in organic synthesis. It acts as a versatile building block for the construction of complex organic molecules due to its reactivity and stability. Its triflate group is particularly useful for nucleophilic substitution reactions, enabling the introduction of various functional groups into the naphthyl ring system .
Medicinal Chemistry
In medicinal chemistry, this compound finds application in the synthesis of pharmaceuticals. The bromine atom on the naphthyl ring can undergo further functionalization, allowing for the creation of novel drug candidates with potential biological activity .
Materials Science
The compound’s unique structure makes it suitable for the development of new materials. Its incorporation into polymers or small molecule systems can lead to materials with novel optical or electronic properties, which are valuable in the field of materials science .
Analytical Chemistry
6-Bromo-2-naphthyl Trifluoromethanesulfonate: can be used as a standard or reference compound in various analytical techniques, such as chromatography or mass spectrometry, due to its well-defined structure and properties .
Environmental Science
Researchers can use this compound to study degradation processes and environmental behavior of similar organic compounds. Its stability under different conditions can provide insights into the persistence and breakdown of organic pollutants .
Biochemistry
In biochemistry, the compound can be utilized to modify biomolecules, such as proteins or nucleic acids, for probing their structure and function. The triflate group, in particular, can be a reactive handle for bioconjugation techniques .
Physical Chemistry
The physical properties of 6-Bromo-2-naphthyl Trifluoromethanesulfonate , such as its melting point and solubility, make it an interesting subject for studies in physical chemistry, where researchers can explore intermolecular interactions and phase behavior .
Industrial Applications
On an industrial scale, this compound can serve as an intermediate in the synthesis of dyes, pigments, or other chemicals that require a brominated aromatic structure as a precursor .
Safety and Hazards
Propriétés
IUPAC Name |
(6-bromonaphthalen-2-yl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3O3S/c12-9-3-1-8-6-10(4-2-7(8)5-9)18-19(16,17)11(13,14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNRXKFDZXFNKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571263 | |
| Record name | 6-Bromonaphthalen-2-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-naphthyl Trifluoromethanesulfonate | |
CAS RN |
151600-02-1 | |
| Record name | 6-Bromonaphthalen-2-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-naphthyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R)-2,5,7,8-tetramethyl-2-[(4R,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B120562.png)

![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B120568.png)





